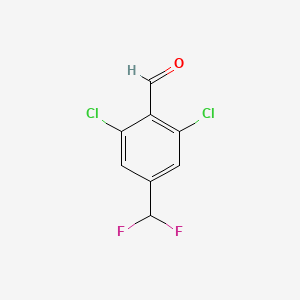
2,6-Dichloro-4-(difluoromethyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-4-(difluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H4Cl2F2O. It is a derivative of benzaldehyde, characterized by the presence of two chlorine atoms and a difluoromethyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2,6-Dichloro-4-(difluoromethyl)benzaldehyde typically involves the chlorination of 2,6-dichlorotoluene followed by oxidation. One common method includes the following steps:
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination and oxidation processes, optimized for high yield and purity. These methods are designed to minimize waste and reduce production costs, making the process more environmentally friendly and economically viable .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dichloro-4-(difluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Addition Reactions: The difluoromethyl group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Nucleophiles: Ammonia (NH3) or amines for substitution reactions.
Major Products
Oxidation: 2,6-Dichloro-4-(difluoromethyl)benzoic acid.
Reduction: 2,6-Dichloro-4-(difluoromethyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,6-Dichloro-4-(difluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,6-Dichloro-4-(difluoromethyl)benzaldehyde involves its reactivity as an aldehyde. The compound can form Schiff bases with amines, participate in nucleophilic addition reactions, and undergo oxidation-reduction processes. The molecular targets and pathways depend on the specific application and the nature of the reacting species .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichloro-4-(trifluoromethyl)benzaldehyde: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2,4-Dichloro-3-(difluoromethyl)benzaldehyde: Similar structure but with different positions of chlorine and difluoromethyl groups.
Uniqueness
2,6-Dichloro-4-(difluoromethyl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chlorine and difluoromethyl groups makes it a valuable intermediate in various synthetic pathways .
Propiedades
Fórmula molecular |
C8H4Cl2F2O |
|---|---|
Peso molecular |
225.02 g/mol |
Nombre IUPAC |
2,6-dichloro-4-(difluoromethyl)benzaldehyde |
InChI |
InChI=1S/C8H4Cl2F2O/c9-6-1-4(8(11)12)2-7(10)5(6)3-13/h1-3,8H |
Clave InChI |
AOVZHOBPKUQKIK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)C=O)Cl)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


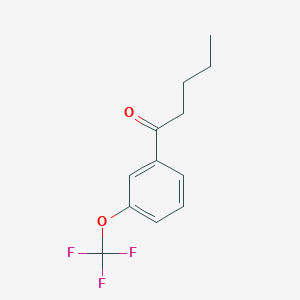

![(E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]methanecarbohydrazonoylcyanide](/img/structure/B13055889.png)

![(S)-N-Hydroxy-2'-oxo-1'-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13055901.png)
![N'-[(3-chloro-2-fluorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B13055912.png)
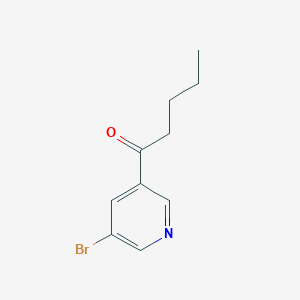
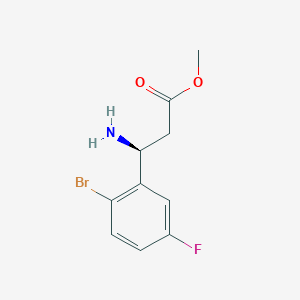
![N-{5-[(dimethylamino)methylidene]-6-oxo-4H,5H,6H-cyclopenta[b]thiophen-4-yl}-2,2,2-trifluoroacetamide](/img/structure/B13055931.png)
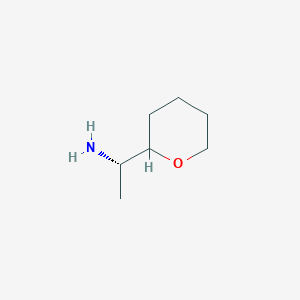
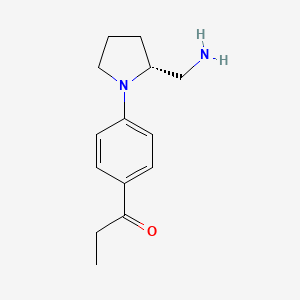
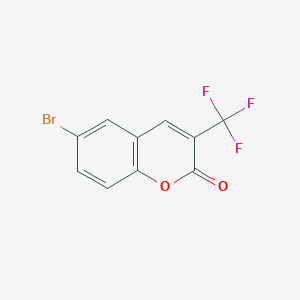
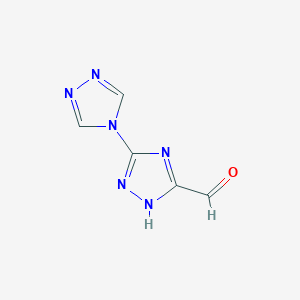
![(3R)-5-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13055959.png)
